2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H2ClF4N . It is a halogenated pyridine derivative, characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to the pyridine ring. This compound is commonly used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the synthesis of various active agrochemical and pharmaceutical ingredients . The specific targets would depend on the final compound synthesized using 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine as a building block.
Mode of Action
The trifluoromethyl group in organic compounds is known to significantly affect their chemical reactivity and biological activity . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .
Biochemical Pathways
It’s known that trifluoromethylpyridines are used in the synthesis of various active agrochemical and pharmaceutical ingredients . The affected pathways would depend on the final compound synthesized using this compound as a building block.
Pharmacokinetics
The compound is a solid at room temperature, with a density of 1524 g/mL at 25 °C . It has a boiling point of 50-55 °C/11 mmHg . These properties might influence its bioavailability.
Result of Action
It’s known that trifluoromethylpyridines are used in the synthesis of various active agrochemical and pharmaceutical ingredients . The specific effects would depend on the final compound synthesized using this compound as a building block.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . It’s also important to note that the compound is classified as an irritant and should be handled with appropriate safety measures .
Biochemical Analysis
Biochemical Properties
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated organic compounds. It interacts with various enzymes and proteins, facilitating the incorporation of fluorine atoms into target molecules. This compound is known to participate in reactions catalyzed by enzymes such as cytochrome P450, which are involved in the oxidative metabolism of xenobiotics. The interactions between this compound and these enzymes often involve the formation of covalent bonds, leading to the modification of the enzyme’s active site and altering its catalytic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling cascades. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to changes in its function. For example, this compound can inhibit the activity of certain enzymes by forming a covalent bond with the enzyme’s active site, thereby preventing substrate binding and catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. Over time, this compound can undergo degradation, leading to the formation of by-products that may affect its activity and function. Studies have shown that this compound remains relatively stable under controlled conditions, but its stability can be compromised by factors such as temperature, pH, and exposure to light. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure to the compound resulting in changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s impact on cellular function. Toxicological studies have highlighted the importance of dose optimization to minimize adverse effects while maximizing the compound’s therapeutic potential .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be further processed by conjugation enzymes. These metabolic pathways influence the compound’s bioavailability, distribution, and elimination from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target tissues. Additionally, binding proteins can sequester this compound, affecting its localization and concentration within different cellular compartments. These transport and distribution mechanisms play a critical role in determining the compound’s pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. For instance, the presence of specific amino acid sequences or chemical modifications can target the compound to the nucleus, mitochondria, or endoplasmic reticulum. The subcellular localization of this compound can affect its activity and function, as different cellular compartments provide distinct microenvironments that influence the compound’s interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-fluoro-5-chloropyridine with reagents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under appropriate conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or THF.
Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Electrophilic Substitution: Formation of nitro or sulfonyl derivatives.
Oxidation and Reduction: Formation of oxidized or reduced pyridine derivatives.
Scientific Research Applications
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds for studying biological pathways.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals, such as herbicides and insecticides
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2-Fluoro-5-chloropyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine is unique due to the presence of both chlorine and fluorine atoms, along with a trifluoromethyl group, which imparts distinct chemical and physical properties. These features make it a valuable intermediate in the synthesis of various bioactive compounds and agrochemicals .
Properties
IUPAC Name |
2-chloro-3-fluoro-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-5-4(8)1-3(2-12-5)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQQLMSKDLDZEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512959 | |
Record name | 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72600-67-0 | |
Record name | 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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